molecular formula C8H7FN2O4 B6311489 2,4-Dimethyl-(3,5-dinitro)fluorobenzene, 98% CAS No. 2088942-94-1

2,4-Dimethyl-(3,5-dinitro)fluorobenzene, 98%

Cat. No. B6311489
CAS RN: 2088942-94-1
M. Wt: 214.15 g/mol
InChI Key: RSYAQXBBLHLYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-(3,5-dinitro)fluorobenzene, 98% (2,4-DMDNFB, 98%) is a synthetic fluorinated aromatic compound that has a wide range of uses in scientific research. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. It is used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

2,4-DMDNFB, 98% is used in a variety of scientific research applications. It has been used as a substrate for the synthesis of other compounds, such as 2,4-dimethyl-3,5-dinitrofluorobenzene-1-oxide and 2,4-dimethyl-3,5-dinitrofluorobenzene-2-oxide. It has also been used in the synthesis of polymers and as a reagent for the synthesis of other compounds. It has been studied for its biochemical and physiological effects, and its potential use in drug discovery and development.

Mechanism of Action

2,4-DMDNFB, 98% is a fluorinated aromatic compound that has been studied for its biochemical and physiological effects. It is thought to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
2,4-DMDNFB, 98% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been studied for its potential to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2,4-DMDNFB, 98% has several advantages for use in scientific research. It is a relatively stable compound that can be synthesized in a laboratory setting. It is also soluble in organic solvents, making it easy to work with in the laboratory. However, it is important to note that 2,4-DMDNFB, 98% is a toxic compound and should be handled with care.

Future Directions

2,4-DMDNFB, 98% has a wide range of potential applications in scientific research. It has been studied for its potential to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been studied for its potential to induce apoptosis in cancer cells. In addition, it has been studied for its potential to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. Further research is needed to explore the potential applications of 2,4-DMDNFB, 98% in drug discovery and development, as well as its potential use as a therapeutic agent.

Synthesis Methods

2,4-DMDNFB, 98% is prepared by the reaction of 3,5-dinitrofluorobenzene with 2,4-dimethylbenzaldehyde in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 70-80°C. The reaction is typically carried out in a solvent such as ethanol or acetone. The product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

1-fluoro-2,4-dimethyl-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O4/c1-4-6(9)3-7(10(12)13)5(2)8(4)11(14)15/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYAQXBBLHLYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-(3,5-dinitro)fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.